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Antiviral Activity and Cytotoxicity Profile of HMTU
(HUP1108)

Virus Cell Line Assay
HUP1108 EC50
(μM)

Ribavirin EC50
(μM)

Favipiravir EC50
(μM)

DENV2 BHK-21 Resazurin 0.24 19 4.4

DENV1 BHK-21 Resazurin 0.35 62 17

DENV3 BHK-21 Resazurin 0.42 54 13

DENV4 BHK-21 Resazurin 0.52 86 5.2

ZIKV BHK-21 MTT 1.3 31 40

YFV BHK-21 MTT 0.27 34 57

JEV BHK-21 MTT 0.50 33 80

WNV BHK-21 MTT 0.95 52 >100
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Virus Cell Line Assay
HUP1108 EC50
(μM)

Ribavirin EC50
(μM)

Favipiravir EC50
(μM)

SARS-
CoV-2

Vero E6 /

TMPRSS2

- Submicromolar - -

Cytotoxicity (CC₅₀): The half-maximal cytotoxic concentration of HMTU was determined to be >20
μM in BHK-21 cells, indicating a lack of significant cytotoxicity at its effective antiviral concentrations
[1].

Discovery and Characterization Workflow

The identification and mechanistic elucidation of HMTU involved a multi-stage process, outlined in the

workflow below.
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Compound Library Screening
(753 nucleoside analogs)

Primary Screen
Anti-DENV2 activity in BHK-21 cells

(MTT assay)

Hit Selection
4 tubercidin derivatives selected

Cytotoxicity Assessment
(CC50 determination)

Lead Candidate: HMTU (HUP1108)
High antiviral activity, low cytotoxicity

Broad-Spectrum Profiling
Activity against other flaviviruses

(ZIKV, YFV, JEV, WNV)

Coronavirus Activity Test
Anti-SARS-CoV-2 and SARS-CoV activity

Viral Replication Analysis
qRT-PCR and TCID50 assays

Time-of-Addition Assay
To identify infection stage inhibited

Biochemical Mechanism
RdRp RNA extension assay with HMTU-TP
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RdRp RNA extension assay with HMTU TP

Click to download full resolution via product page

Mechanism of Action: From Cell to Enzyme

HMTU exerts its antiviral effect by specifically inhibiting viral RNA replication. Experimental data points to

a mechanism where its triphosphorylated form is recognized by the viral RNA-dependent RNA polymerase,

leading to the termination of RNA chain elongation [1].

HMTU enters the cell

Phosphorylation by Cellular Kinases

HMTU 5'-Triphosphate (HMTU-TP)
Active metabolite

HMTU-TP competes with
natural nucleotides for incorporation

into growing RNA chain

Viral RNA-dependent
RNA Polymerase (RdRp)

Incorporation of HMTU-TP
causes premature chain termination

Inhibition of viral RNA replication
and production of infectious virions

Click to download full resolution via product page
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Detailed Experimental Protocols

To help you replicate or build upon these key findings, here are the detailed methodologies for the core

assays used in the initial characterization.

Cell-Based Antiviral and Cytotoxicity Assays

Cell Culture: BHK-21 (baby hamster kidney) cells were maintained in growth medium (e.g., DMEM
or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics [1].

Cytotoxicity (CC₅₀):
Principle: Measures compound-induced loss of cell viability.

Procedure: Seed cells in a 96-well plate. After 24 hours, treat with serial dilutions of HMTU.
Incubate for 48-72 hours. Add the MTT reagent and incubate for 2-4 hours to allow formazan

crystal formation by viable cells. Solubilize crystals with DMSO or SDS solution. Measure
absorbance at 570 nm. CC₅₀ is calculated using non-linear regression analysis [1].

Antiviral Activity (EC₅₀):
Principle: Quantifies the compound's ability to protect cells from virus-induced cytopathic effect

(CPE) or reduce viral output.
Procedure (Resazurin-based): Seed cells in a 96-well plate and infect with virus at a low

multiplicity of infection (MOI). Immediately add serial dilutions of HMTU. Incubate for 4-5 days.
Add resazurin solution to each well and incubate for several hours. Metabolically active cells

reduce resazurin (blue) to resorufin (pink), which is measured by fluorescence. The EC₅₀ is
calculated using non-linear regression [1].

Alternative (Plaque Reduction): Infect cell monolayers with virus, then overlay with semi-solid
medium containing compound. After incubation, fix and stain cells to visualize plaques. EC₅₀ is

the concentration reducing plaque count by 50%.

Mechanism of Action Studies

Time-of-Addition Assay:
Objective: Pinpoint the stage in the viral life cycle where the compound acts.
Procedure: Infect cell monolayers and add HMTU at different time points: before infection (pre-

treatment), during infection (0 hours post-infection, hpi), or at various intervals after infection
(e.g., 2, 4, 8 hpi). Harvest culture supernatants at a fixed endpoint (e.g., 24 hpi) and quantify

viral titers by plaque assay or TCID₅₀. A significant drop in titer when HMTU is added late in the
cycle indicates inhibition of post-entry steps like replication [1].

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay:
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Objective: Determine if HMTU-TP directly inhibits viral RNA synthesis.

Procedure: Use a purified recombinant SARS-CoV-2 or other viral RdRp complex. In an in vitro
reaction buffer, provide the enzyme with a template RNA primer, a mix of natural nucleotide

triphosphates (NTPs), and include HMTU-TP. After incubation, analyze the RNA products by
denaturing gel electrophoresis or capillary electrophoresis. Incorporation of HMTU-TP will result

in shorter, terminated RNA fragments compared to the full-length product in the control reaction
[1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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